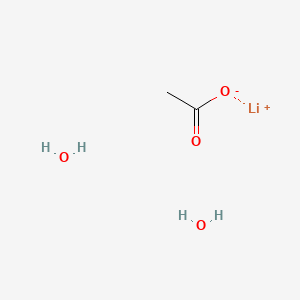
Lithium acetate dihydrate
Overview
Description
Lithium acetate dihydrate is a chemical compound composed of lithium ions and acetic acid, with the molecular formula CH₃COOLi·2H₂O. It is a white crystalline powder that is highly soluble in water and ethanol. This compound is widely used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Lithium acetate dihydrate primarily targets glutamate receptors , especially GluR3 . It plays a crucial role in maintaining the balance of glutamate, a neurotransmitter, between cells .
Mode of Action
This compound interacts with its targets by changing the inward and outward currents of glutamate receptors . It also helps regulate the cation size and composition of the electrolyte, influencing its conductivity, stability, and overall electrochemical properties .
Biochemical Pathways
The compound affects the adenylate cyclase (AC) and cyclic adenosine monophosphate (cAMP) pathways . Acute administration of lithium increases basal levels of AC and cAMP by inhibiting the G inhibitory protein . Once cells are stimulated, lithium transfers stability to the signaling system by reducing Gs activity . Thus, lithium modulates cAMP and AC activity to avoid large fluctuations .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window .
Result of Action
The beneficial effect of this compound is believed to be caused by its chaotropic effect, which denatures DNA, RNA, and proteins . This results in molecular and cellular changes that can affect various biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other ions . For instance, it is soluble in water at 20 °C, forming a clear, colorless solution . Its action can also be affected by the pH of the environment, with optimal activity observed at a pH of 6.5-8.5 .
Biochemical Analysis
Biochemical Properties
Lithium acetate dihydrate plays a crucial role in biochemical reactions, particularly in the context of DNA and RNA analysis. It is used as a buffer component in gel electrophoresis due to its lower electrical conductivity, which allows for higher running speeds compared to other buffers . Additionally, this compound is employed in the preparation of the modified ninhydrin reagent for amino acid analysis by ion-exchange chromatography . This compound interacts with various biomolecules, including enzymes and proteins, by denaturing them through its chaotropic effect, which disrupts the hydrogen bonding network within these molecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In yeast cells, it is used to permeabilize the cell wall, facilitating the transformation process by allowing DNA to enter the cells . This compound influences cell function by altering cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of certain genes involved in stress responses and metabolic processes . Additionally, this compound can impact cellular metabolism by modifying the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to and denaturing DNA, RNA, and proteins through its chaotropic properties . By disrupting the hydrogen bonding network within these molecules, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . This mechanism is particularly useful in laboratory settings where precise control over biochemical reactions is required.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and humidity . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolic processes . At high doses, this compound can be toxic, leading to adverse effects such as kidney damage and central nervous system disturbances . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significant .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of nucleic acids and proteins . This compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For example, this compound can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to changes in the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of this compound within cells can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and RNA, or to the cytoplasm, where it affects protein synthesis and metabolic processes . The precise localization of this compound within cells is essential for its effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium acetate dihydrate can be synthesized by reacting lithium hydroxide or lithium carbonate with acetic acid. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the dihydrate form. The general reaction is as follows: [ \text{LiOH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOLi} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing lithium hydroxide with acetic acid. The solution is then evaporated to crystallize the dihydrate form. This method ensures high purity and yield of the compound.
Types of Reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to the stability of the acetate ion.
Substitution Reactions: It can participate in substitution reactions where the acetate ion is replaced by other anions or functional groups.
Complexation Reactions: this compound can form complexes with various metal ions, enhancing its utility in different chemical processes.
Common Reagents and Conditions:
Reagents: Common reagents include acetic acid, lithium hydroxide, and lithium carbonate.
Conditions: Reactions are usually carried out in aqueous solutions at room temperature, followed by crystallization.
Major Products:
- The primary product is this compound itself, but it can also form complexes with other metal ions, leading to various derivatives.
Chemistry:
- Used as a catalyst in organic reactions, including the production of alkyd resins and acrylic polymers.
- Acts as a buffer component in ion-exchange chromatography for amino acid analysis.
Biology:
- Facilitates the transformation of yeast cells by permeabilizing the cell wall, making it essential in genetic engineering and molecular biology research.
Medicine:
- Utilized in the pharmaceutical industry for the preparation of diuretics and other therapeutic agents.
Industry:
- Serves as an anticorrosion agent in the production of polyphenylene sulfide resins.
- Used in the separation of saturated and unsaturated fatty acids.
Comparison with Similar Compounds
Lithium Chloride: Similar in terms of lithium content but differs in its chloride ion, making it more suitable for different applications.
Sodium Acetate: Contains sodium instead of lithium, leading to different reactivity and applications.
Potassium Acetate: Similar acetate ion but with potassium, used in different industrial and laboratory settings.
Uniqueness: Lithium acetate dihydrate is unique due to its combination of lithium and acetate ions, providing specific properties that are not found in other similar compounds. Its ability to permeabilize cell walls and act as a catalyst in organic reactions makes it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
lithium;acetate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Li.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQLJCYTGRMXMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)[O-].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7LiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209954 | |
| Record name | Lithium acetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-17-4 | |
| Record name | Lithium acetate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium acetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, lithium salt, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM ACETATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T460029GB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lithium acetate dihydrate?
A1: The molecular formula of this compound is CH3COOLi · 2H2O. Its molecular weight is 102.02 g/mol.
Q2: What is the crystal structure of this compound at room temperature?
A2: At room temperature, this compound crystallizes in the Cmmm space group. It possesses a orthorhombic unit cell with dimensions: a = 6.82082(9) Å, b = 10.88842(12) Å, c = 6.59911(7) Å, and Z = 4. []
Q3: How does the crystal structure of this compound change at low temperatures?
A3: this compound undergoes a phase transition at low temperatures to a structure with the Pman space group. This transition involves ordering of the CH3 groups, although they maintain large thermal ellipsoids even at 1.5 K. []
Q4: How does deuteration affect the properties of this compound?
A4: Deuteration significantly influences the thermal expansion coefficients and specific heat of this compound compared to its protonated form. [] It also causes a low-temperature structural phase transition due to the ordering of CD3 groups. []
Q5: What insights do inelastic X-ray scattering studies provide about the dynamics of this compound?
A5: Inelastic X-ray scattering experiments revealed no significant change in the vibrational spectrum of this compound when transitioning through the low-temperature phase transition. []
Q6: What is the significance of the multiplet structure observed in the rotational-tunneling peaks of lithium acetate's inelastic neutron-scattering spectrum?
A6: While often attributed to coupled pairs of CH3 quantum rotors, molecular mechanics studies suggest that translational/rotational coupling plays a more significant role than direct rotor/rotor coupling in generating the multiplet structure. []
Q7: How is this compound employed in sol-gel synthesis?
A7: this compound serves as a lithium source in the sol-gel synthesis of materials like lithium niobate [] and lithium titanate (Li4Ti5O12). [, ]
Q8: What is the role of this compound in the preparation of Li-doped NiO thin films?
A8: this compound is used as a lithium source to dope nickel oxide (NiO) thin films using techniques like chemical solution deposition [] and ultrasonic spray pyrolysis. []
Q9: What role does this compound play in the synthesis of polyamides?
A9: this compound can be reacted with d-glucaro-6,3-lactone to form lithium d-glucarate-6,3-lactone, which is then used to synthesize a homologous series of symmetrical diamido-diacids derived from d-glucaric acid and alkylenediamines. These diamido-diacids are then polymerized to produce alternating stereoregular polyamides. []
Q10: How does the presence of this compound affect the conductivity of SiO2 gels?
A10: this compound enhances the ionic conductivity of SiO2 gels. Studies employing impedance spectroscopy revealed a composition-dependent conductivity trend in LiCl-containing gels, suggesting conduction along the surface of pores connecting crystalline regions. []
Q11: How does this compound behave as a dopant in magnesium oxide (MgO) synthesis?
A11: this compound, when used as a dopant in MgO synthesis via the sol-gel method, influences the crystallite size and morphology of the resulting MgO powders. It also slightly alters the band gap energy of the MgO, impacting its optical properties. []
Q12: How is computational chemistry used to study this compound?
A12: Computational methods, such as density functional theory (DFT), help model and understand the properties of this compound. For example, DFT calculations elucidated the coupled rotational dynamics of the methyl group in this compound. []
Q13: What do computer modelling studies reveal about the interatomic interactions in this compound?
A13: Computer modelling studies, specifically focusing on solid alkali metal carboxylates like this compound, allow for the development of interatomic potentials. These potentials, derived from experimental structural data, can accurately predict the structure of different phases of the same material. []
Q14: What happens to this compound upon X-ray irradiation at low temperatures?
A14: X-ray irradiation of this compound at 77 K leads to the formation of methyl radicals. Electron spin echo studies have been used to analyze the displacement of these radicals within the crystal lattice. []
Q15: What information can be obtained from ESR studies of irradiated this compound?
A15: ESR studies provide information about the paramagnetic species generated upon irradiation, such as methyl radicals. These studies, including ELDOR spectroscopy, can reveal the radical's relaxation characteristics, spatial distribution, and interactions with the surrounding environment. [, , , ]
Q16: What is the role of nuclear spin diffusion in the ENDOR response of radicals in this compound crystals?
A16: Nuclear spin diffusion acts as a crucial angularly independent relaxation mechanism that governs the matrix electron nuclear double resonance (ENDOR) response of radicals, such as methyl radicals, within this compound crystals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


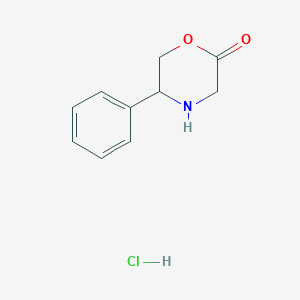
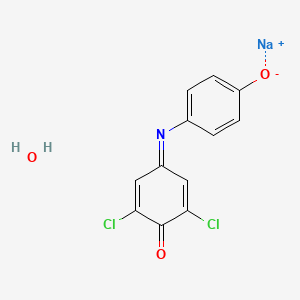
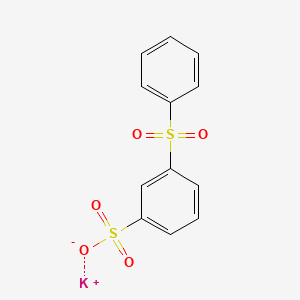
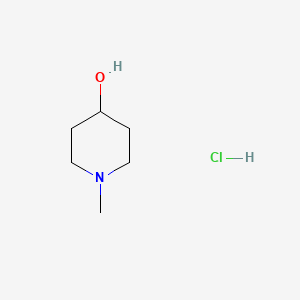
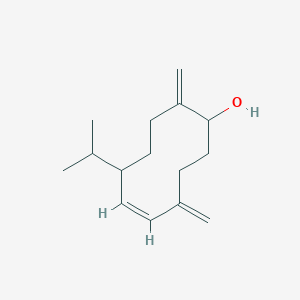
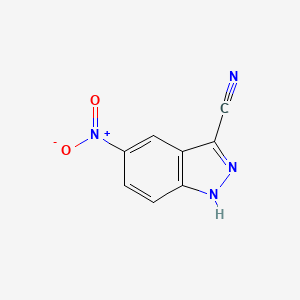
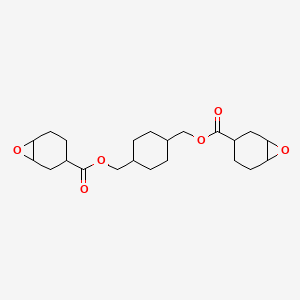
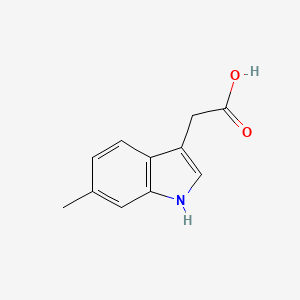
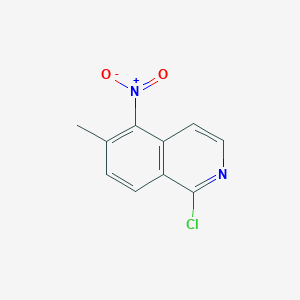
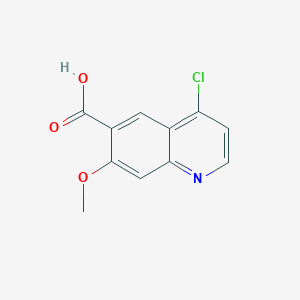
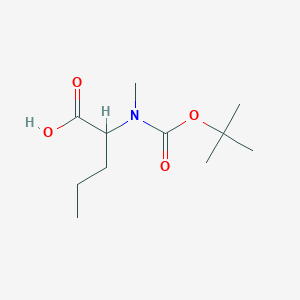
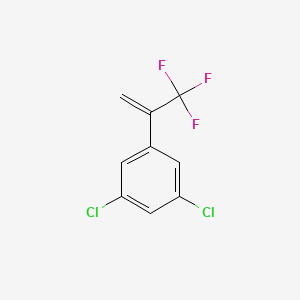
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)

